1-Prop-2-ynyl-3-(trifluoromethyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

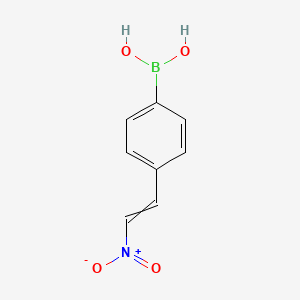

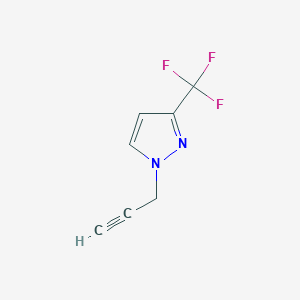

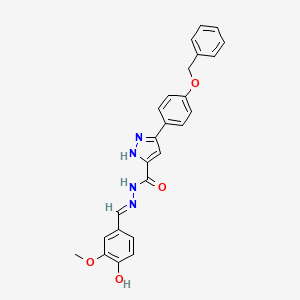

1-Prop-2-ynyl-3-(trifluoromethyl)-1H-pyrazole is a chemical compound with the molecular formula C7H5F3N2. It has a molecular weight of 174.13 . It is typically stored at 2-8°C and is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5F3N2/c1-2-4-12-5-3-6(11-12)7(8,9)10/h1,3,5H,4H2 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 174.13 . It is a liquid at room temperature and should be stored at 2-8°C .Aplicaciones Científicas De Investigación

Trifluoromethylpyrazoles as Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles have garnered attention for their potential as anti-inflammatory and antibacterial agents. The placement of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profile of these compounds. This review emphasizes the importance of these molecules in developing novel agents with better action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Synthetic Approaches and Biological Activities

Pyrazole derivatives, including 1-Prop-2-ynyl-3-(trifluoromethyl)-1H-pyrazole, are key pharmacophores in many biologically active compounds. They are utilized as synthons in organic synthesis and exhibit a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant effects. Recent advances in pyrazole synthesis, leveraging condensation followed by cyclization or multicomponent reactions (MCRs), have been successful under various conditions, including microwave irradiation (Dar & Shamsuzzaman, 2015).

Therapeutic Applications of Pyrazolines

Pyrazolines, closely related to pyrazoles, have shown a wide array of biological properties leading to increased research activity in their applications. Their therapeutic applications have been explored in various patents and literature, showing their potential as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer agents. This diversity in pharmacological effects underscores the versatility of pyrazole derivatives in medicinal chemistry (Shaaban, Mayhoub, & Farag, 2012).

Multicomponent Synthesis for Bioactive Pyrazole Derivatives

The synthesis of pyrazole derivatives through multicomponent reactions (MCRs) has gained popularity for its efficiency in producing molecules with significant therapeutic potential. This review summarizes the developments in MCRs for creating pyrazole-containing molecules with antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory activities, among others (Becerra, Abonía, & Castillo, 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P271, P261, and P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

1-prop-2-ynyl-3-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2/c1-2-4-12-5-3-6(11-12)7(8,9)10/h1,3,5H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYLEMYQSLILPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CC(=N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2698488.png)

![3,4,5-triethoxy-N-[2-(3,4,5-triethoxybenzamido)phenyl]benzamide](/img/structure/B2698489.png)

![3-{4-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B2698490.png)

![(E)-2-(2-chlorophenyl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylethenesulfonamide](/img/structure/B2698494.png)

![8-{[(1E)-2-(4-ethoxyphenyl)-1-azavinyl]amino}-3-methyl-7-[(3-methylphenyl)meth yl]-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2698497.png)

![N-Methyl-N-(1-methylsulfonylpiperidin-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2698501.png)

![3-(2,6-dichlorobenzyl)-8-(3-ethoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2698506.png)